2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile
Description
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile is a synthetic organic compound that features a pyrrole ring and a furan ring, both of which are important heterocyclic structures in organic chemistry
Properties
IUPAC Name |
2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-8-5-12(7-17)10(3)16(8)14-13(6-15)9(2)11(4)18-14/h5,7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCJBOFNZMKRGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C(=C(O2)C)C)C#N)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a catalytic amount of bismuth nitrate pentahydrate under ultrasonic exposure to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrrole and furan rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major product is 2-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile.
Reduction: The major product is 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-amine.
Substitution: Depending on the substituent, various derivatives of the original compound can be formed.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile exhibit significant anticancer properties. Studies have shown that derivatives can inhibit the growth of various cancer cell lines, including lung and breast cancer cells. For instance:
- Cell Viability Studies : In vitro tests on A549 human lung adenocarcinoma cells demonstrated a notable reduction in cell viability at concentrations around 100 µM, suggesting potent anticancer activity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against several pathogens:
- Inhibition Studies : Tests against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus showed effective growth inhibition, indicating potential as an antimicrobial agent.
Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:
- Condensation Reactions : The aldehyde group can participate in condensation reactions with amines or other nucleophiles to form more complex structures.
- Cyclization Reactions : The furan moiety can be involved in cyclization processes to create heterocyclic compounds with potential biological activities.
Material Science
Due to its structural properties, this compound may find applications in the development of novel materials:
- Polymeric Materials : Incorporating this compound into polymer matrices could enhance the thermal and mechanical properties of the resulting materials.
- Nanocomposites : Potential use in nanocomposite formulations where its unique chemical structure could improve the compatibility and performance of nanofillers.
Table 1: Summary of Biological Activities
| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |
| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |
| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |
Table 2: Comparative Efficacy Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| 2-(3-formyl-2,5-dimethylpyrrol)-4,5-dimethylfuran-3-carbonitrile | X | Cisplatin | Y |
| Other Derivative A | Z | Doxorubicin | W |
Mechanism of Action
The mechanism of action of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile
- 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-5-propylthiophene-3-carbonitrile
- 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Uniqueness
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile is unique due to the presence of both pyrrole and furan rings, which confer distinct chemical properties and reactivity
Biological Activity
The compound 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile is a pyrrole derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure
The compound can be represented with the following structural formula:
This structure features a pyrrole ring fused with a furan and a carbonitrile group, which are known to influence its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrrole derivatives, including the compound . Notably:
- Antitubercular Activity : A study exploring the antitubercular potential of 2,5-dimethylpyrroles indicated that certain derivatives exhibited high activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC90) below 1 µg/mL. This suggests that modifications in the pyrrole scaffold can lead to enhanced antitubercular efficacy .
- Antifungal Activity : Another investigation into related pyrrole compounds demonstrated significant antifungal activity against species such as Candida albicans and Aspergillus fumigatus. The MIC values ranged from 21.87 to 43.75 µg/mL for various fungal strains .
Cytotoxicity Studies
The cytotoxic effects of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile have been evaluated in several studies:
- Cell Viability Assays : Compounds derived from similar pyrrole structures were tested for cytotoxicity against human cell lines. For instance, derivatives showed low cytotoxicity against macrophages and pulmonary fibroblasts while maintaining high antimicrobial activity .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The following table summarizes key findings related to structural modifications and their impact on biological activity:
| Compound Structure | Biological Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-(3-formyl-2,5-dimethylpyrrol) | Antitubercular | < 1 | |
| 2-(3,4-dimethylpyrrol) | Antifungal | 21.87 - 43.75 | |
| N-(3-formyl-2,5-dimethylpyrrol) | Cytotoxicity | Low |
Case Studies
Several case studies have documented the biological effects of pyrrole derivatives:
- Antitubercular Screening : A series of new pyrrole derivatives were synthesized and screened for their ability to inhibit M. tuberculosis. The most promising candidates demonstrated bactericidal effects at concentrations aligning with their MIC values .
- Fungal Inhibition : In vitro assays confirmed that specific pyrrole derivatives could effectively inhibit fungal growth across multiple species, indicating broad-spectrum antifungal properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving pyrrole and furan precursors. For example, describes a one-pot synthesis using aldehydes, amines, and nitriles under reflux in ethanol, achieving yields >80% . Key variables include:
- Catalyst : Acidic or basic conditions (e.g., pyridine in ) .
- Temperature : Reflux (e.g., 80–100°C) to activate formyl group reactivity.
- Purification : Recrystallization from ethanol-DMF mixtures improves purity .
Q. Which spectroscopic techniques are most reliable for characterizing the structural features of this compound?
- Methodological Answer : A combination of:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl groups at pyrrole C2/C5 and furan C4/C5) .
- IR Spectroscopy : Peaks at ~2218–2221 cm⁻¹ confirm the nitrile group, while ~1636–1653 cm⁻¹ indicate conjugated carbonyls .
- Elemental Analysis : Validates molecular formula (e.g., C₁₇H₁₇N₃O₂ for similar derivatives in ) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., formyl vs. acetyl groups) on the pyrrole ring impact reactivity in subsequent functionalization?
- Methodological Answer : The formyl group (electron-withdrawing) increases electrophilicity at the pyrrole β-position, facilitating nucleophilic attacks (e.g., condensation with amines). In contrast, acetyl groups ( ) reduce reactivity due to steric hindrance, requiring harsher conditions (e.g., reflux in pyridine for 6+ hours) . Computational studies (DFT) are recommended to quantify substituent effects.
Q. What experimental strategies resolve contradictions in reported melting points or spectral data for structurally analogous compounds?
- Methodological Answer : Discrepancies may arise from:
- Polymorphism : Recrystallization solvents (e.g., ethanol vs. DMF) alter crystal packing .
- Impurities : Use HPLC-MS ( ) to detect byproducts like unreacted nitriles .
- Stereochemistry : Single-crystal X-ray diffraction (e.g., ) resolves ambiguities in substituent orientation .
Q. What mechanistic pathways explain byproduct formation during the synthesis of this compound, and how can they be minimized?
- Methodological Answer : Common byproducts include:
- Oligomers : Formed via uncontrolled polymerization of the formyl group. Mitigated by slow addition of reagents and inert atmospheres .
- Hydrolysis products : Nitrile → amide conversion under prolonged acidic conditions. Use anhydrous solvents (e.g., dry ethanol) to suppress this .
Data Contradiction Analysis
Q. Why do some studies report higher yields for pyrrole-furan hybrids compared to thiophene analogs (e.g., vs. )?
- Methodological Answer : Thiophene derivatives ( ) exhibit lower solubility in polar solvents (e.g., ethanol), leading to premature precipitation and reduced yields. Furan derivatives benefit from better solubility and faster kinetics, as seen in (84–88% yields) . Solvent screening (e.g., DMSO for thiophenes) is advised for optimization.
Functional Group Interplay
Q. How does the nitrile group influence the compound’s electronic properties and potential bioactivity?
- Methodological Answer : The nitrile:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
